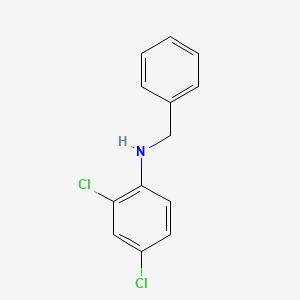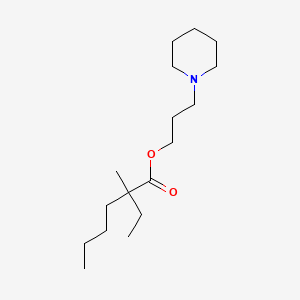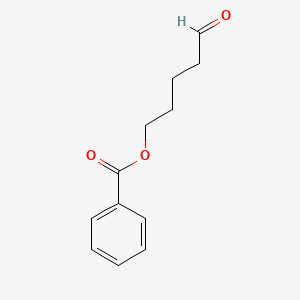
5-Oxopentyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxopentyl benzoate, also known as benzoic acid 5-oxopentyl ester, is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and is characterized by the presence of a 5-oxopentyl group attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxopentyl benzoate can be synthesized through the esterification of benzoic acid with 5-oxopentanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Oxopentyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 5-oxopentanoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 5-hydroxypentyl benzoate.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and 5-oxopentanoic acid.
Reduction: 5-Hydroxypentyl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
5-Oxopentyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in biochemical studies to investigate the interactions of esters with biological molecules.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and reactivity.
Mechanism of Action
The mechanism of action of 5-Oxopentyl benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing benzoic acid and 5-oxopentanol. These hydrolysis products can then participate in further biochemical pathways, influencing cellular processes. The oxo group in the 5-oxopentyl moiety can also interact with nucleophiles, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-methoxy-6-(2-oxopentyl)-benzoate: This compound shares a similar structure with an additional hydroxyl and methoxy group.
4-Methoxy-6-pentyl-1,2-dihydroxybenzene: Another related compound with a pentyl group and hydroxyl functionalities.
Uniqueness
5-Oxopentyl benzoate is unique due to its specific combination of a benzoate ester and a 5-oxopentyl group This structure imparts distinct reactivity and properties, making it valuable for various chemical and biochemical applications
Properties
CAS No. |
55162-83-9 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-oxopentyl benzoate |
InChI |
InChI=1S/C12H14O3/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 |
InChI Key |
GVMCAESDBLOXND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


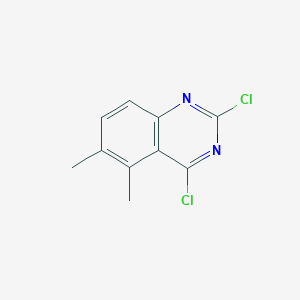


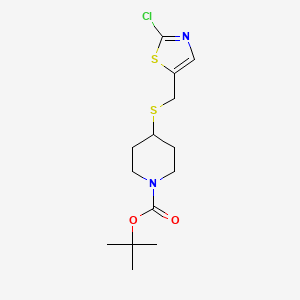

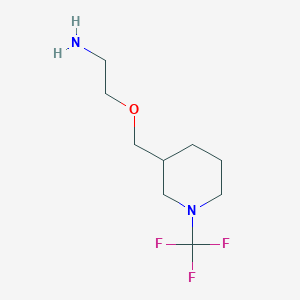
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)

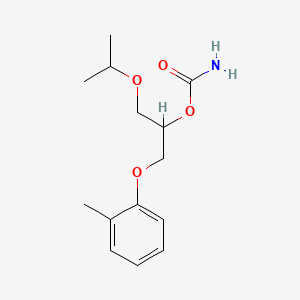
![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
